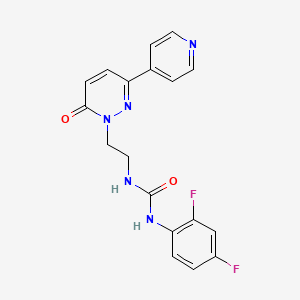

1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea

Description

This compound belongs to the urea-derived class of small molecules featuring a pyridazinone core. Its structure includes a 2,4-difluorophenyl group and a pyridin-4-yl substituent on the pyridazine ring. The molecule’s design leverages fluorine atoms for enhanced metabolic stability and pyridine/pyridazine moieties for target engagement, as seen in related compounds .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N5O2/c19-13-1-2-16(14(20)11-13)23-18(27)22-9-10-25-17(26)4-3-15(24-25)12-5-7-21-8-6-12/h1-8,11H,9-10H2,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKVZZDVDWQCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:

Formation of the Pyridazinone Intermediate: This step involves the synthesis of the pyridazinone core, which can be achieved through cyclization reactions of appropriate precursors under controlled conditions.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Formation of the Urea Linkage: The final step involves the coupling of the difluorophenyl group with the pyridazinone-pyridinyl intermediate to form the urea linkage. This can be achieved using reagents such as isocyanates or carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridazinone to a pyridazine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Note: Molecular formula and weight for the target compound are estimated based on structural analogs due to incomplete data in evidence.

Key Research Findings and Functional Insights

Structural Modifications and Bioactivity

- Pyridin-4-yl vs. Pyridin-3-yl : shows that replacing pyridin-4-yl (target compound) with pyridin-3-yl reduces molecular weight (353.3 vs. ~356.3) but may alter target selectivity due to spatial differences in nitrogen orientation .

- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound mirrors substituents in antifungal agents from , where fluorine enhances lipophilicity and bioavailability . However, its absence of a thiadiazole-triazole chain (as in 8d) likely limits antifungal potency .

- Urea Linker : All compounds retain the urea moiety, critical for hydrogen bonding with biological targets. For example, M64’s urea group facilitates FAK activation by stabilizing interactions with kinase domains .

Biological Activity

1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea, with CAS number 1105208-44-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 371.3 g/mol. The structure features a difluorophenyl group and a pyridazinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.3 g/mol |

| CAS Number | 1105208-44-3 |

Research indicates that the compound exhibits antimicrobial and anticancer properties. Its mechanism involves the inhibition of specific enzymes and pathways critical for cell survival and proliferation.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Its action is primarily through the disruption of bacterial cell wall synthesis and interference with DNA replication processes.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR analysis focuses on how modifications to the chemical structure influence biological activity:

- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring enhances lipophilicity, improving membrane permeability and bioavailability.

- Pyridazinone Moiety : Variations in substituents on the pyridazinone ring have been correlated with increased potency against specific cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain MIC (µg/mL) A S. aureus 1 B E. coli 2 C Klebsiella pneumoniae 0.5 - Anticancer Activity : In a recent study, the compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed an IC50 value of 10 µM, indicating moderate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.